1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32O5/c1-39-36-23-33(34(38)22-19-28-17-20-32(21-18-28)40-25-29-11-5-2-6-12-29)35(41-26-30-13-7-3-8-14-30)24-37(36)42-27-31-15-9-4-10-16-31/h2-24H,25-27H2,1H3/b22-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBXDWPYZJLIBN-ZBJSNUHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453684 | |
| Record name | FT-0671166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58115-18-7 | |
| Record name | FT-0671166 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one, also known by its CAS number 58115-18-7, is a synthetic compound belonging to the chalcone class. Chalcones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C37H32O5
- Molecular Weight : 556.65 g/mol
- SMILES Notation : COc1cc(C(=O)\C=C\c2ccc(OCc3ccccc3)cc2)c(OCc4ccccc4)cc1OCc5ccccc5
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. The compound has shown potential in various cancer cell lines:
- Cell Cycle Arrest : Research indicates that chalcones can induce cell cycle arrest at different phases. For instance, studies have reported that certain chalcone derivatives can arrest the cell cycle in the G1 phase by downregulating cyclin D1 and CDK4 . Others have shown G2/M phase arrest in leukemia cell lines .
- Induction of Apoptosis : The compound has been linked to apoptosis induction through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. For example, chalcones like flavokawain B have demonstrated the ability to enhance caspase-3 activity significantly .
Study 1: Anticancer Effects in MDA-MB-231 Cells
A study synthesized several chalcone derivatives and evaluated their effects on breast cancer cells (MDA-MB-231). The results indicated that certain compounds could enhance caspase-3 activity significantly at concentrations as low as 10 μM, suggesting a strong potential for apoptosis induction .
| Compound | Concentration (µM) | Caspase-3 Activity (Fold Increase) |
|---|---|---|
| Compound A | 10 | 1.57 |
| Compound B | 10 | 1.33 |
Study 2: Cell Cycle Analysis
In another investigation focusing on cell cycle dynamics, various synthetic chalcones were tested. The analysis revealed that certain derivatives could effectively induce G2/M phase arrest in human oral carcinoma cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of structurally related chalcones and arylpropenones is provided below:
Physical and Chemical Properties
- Melting Points :
- The target compound’s tris(phenylmethoxy) structure suggests a higher melting point (>150°C), similar to trisubstituted analogs in (e.g., 141–142°C for tetrakis(benzyloxy) derivatives) .
- Chalcones with free -OH groups (e.g., ) exhibit lower melting points (~120–130°C) due to hydrogen bonding disruptions .
- Solubility :
Data Tables
Table 1: Substituent Effects on Reactivity
Preparation Methods
Benzyl Ether Protection
The synthesis necessitates selective protection of phenolic -OH groups to prevent undesired side reactions during propenone formation. Benzyl bromide emerges as the optimal protecting agent due to:
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Stability under basic/acidic conditions
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Orthogonal deprotection via hydrogenolysis
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Dissolve dihydroxy precursor (1 equiv) in anhydrous DMF under N₂
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Add BnBr (2.2 equiv) and K₂CO₃ (3 equiv)
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Heat at 80°C for 12 h
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Quench with ice-water, extract with EtOAc
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Purify via silica gel chromatography
| Substrate | BnBr (equiv) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2,4-Dihydroxy-5-methoxyacetophenone | 2.2 | 89 | >98% |
| 4-Hydroxybenzaldehyde | 2.0 | 92 | 97% |
Propenone Bridge Formation: Comparative Methodologies
Claisen-Schmidt Condensation
The most widely adopted route involves base-catalyzed aldol condensation followed by dehydration.
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Charge 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone (1 equiv) and 4-(phenylmethoxy)benzaldehyde (1.05 equiv) in ethanol
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Add NaOH (40% w/v, 2 equiv) dropwise at 0°C
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Warm to reflux (78°C) for 8 h
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Acidify with HCl (1M) to pH 2–3
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Isolate precipitate by vacuum filtration
Critical Parameters :
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Base Selection : NaOH > KOH (higher yields, fewer byproducts)
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Solvent Effects : Ethanol > MeOH (slower aldol addition prevents retro-aldolization)
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Temperature Control : Gradual heating minimizes diketone formation
| Entry | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | NaOH | 8 | 78 |
| 2 | MeOH | KOH | 6 | 65 |
| 3 | THF | LDA | 12 | 42 |
Wittig Reaction Approach
Alternative methodology employing phosphorus ylides demonstrates superior stereocontrol for α,β-unsaturated ketones:
Ylide Generation :
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React benzyltriphenylphosphonium chloride (1.2 equiv) with n-BuLi (1.1 equiv) in THF at -78°C
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Add 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone (1 equiv)
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Warm to room temperature over 2 h
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Quench with saturated NH₄Cl
Advantages :
-
Avoids strong basic conditions that may cleave benzyl ethers
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Higher E-selectivity (E:Z = 9:1) compared to Claisen-Schmidt (E:Z = 4:1)
Purification and Analytical Characterization
Chromatographic Purification
Final products require rigorous purification to remove:
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Unreacted starting materials
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Over-condensation byproducts
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Isomeric impurities
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Column: Silica gel 60 (230–400 mesh)
-
Mobile Phase: Hexane/EtOAc (8:1 → 4:1 gradient)
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Detection: UV 254 nm
Typical Retention Data :
| Compound | Rf (Hexane:EtOAc 4:1) |
|---|---|
| Target propenone | 0.32 |
| Aldehyde precursor | 0.45 |
| Dimerized byproduct | 0.18 |
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) Key Signals :
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δ 7.82 (d, J = 15.6 Hz, 1H, α-vinylic)
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δ 7.35–7.18 (m, 15H, benzyl aromatics)
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δ 6.62 (s, 1H, central aromatic proton)
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δ 5.12 (s, 4H, OCH₂Ph)
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δ 3.84 (s, 3H, OCH₃)
HRMS (ESI) :
-
Calculated for C₃₇H₃₂O₆ [M+H]⁺: 597.2278
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Found: 597.2281
Industrial-Scale Considerations and Process Optimization
Catalytic Improvements
Recent advances employ phase-transfer catalysts to enhance reaction efficiency:
TBAB (Tetrabutylammonium bromide) Mediated Condensation :
-
20% reduction in reaction time
-
5–8% yield improvement vs. traditional methods
Mechanistic Insight :
TBAB facilitates interfacial transfer of hydroxide ions, accelerating enolate formation.
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages in:
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Heat management for exothermic condensation
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Reduced solvent consumption (30% less vs. batch)
Flow Reactor Parameters :
-
Residence Time: 12 min
-
Temperature: 110°C
-
Pressure: 3 bar
Challenges and Alternative Synthetic Routes
Competing Side Reactions
Major byproducts arise from:
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Over-alkylation of phenolic oxygens
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Retro-aldol cleavage under prolonged basic conditions
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Diels-Alder dimerization of α,β-unsaturated ketone
Mitigation Strategies :
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Strict stoichiometric control of BnBr in protection steps
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Use of aprotic solvents (DMF, DMSO) for condensation
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Low-temperature (−20°C) workup to prevent dimerization
Enzymatic Approaches
Emerging biocatalytic methods show promise for stereoselective synthesis:
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Candida antarctica Lipase B catalyzed transesterification
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Tyrosinase-mediated oxidative coupling
Preliminary Results :
| Enzyme | Conversion (%) | ee (%) |
|---|---|---|
| Candida antarctica LipB | 68 | 92 |
| Pseudomonas fluorescens | 45 | 88 |
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?
The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde under basic conditions. Key steps include:
- Substrate activation : Use of methoxy-protected benzaldehyde derivatives to prevent unwanted side reactions.
- Catalytic base selection : NaOH or KOH in ethanol/water mixtures (60–80°C) to drive enolate formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the α,β-unsaturated ketone product.
Yield optimization requires strict control of temperature (prevents retro-aldol reactions) and stoichiometric ratios (excess aldehyde improves conversion) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key characterization methods include:
Q. What solvents and conditions are recommended for solubility and stability studies?
- Solubility : Best in polar aprotic solvents (DMSO, DMF) due to aromatic methoxy groups. Limited solubility in water (<0.1 mg/mL) .
- Stability :
Q. What safety protocols are essential for handling this compound in the lab?
Q. How do substituent positions (e.g., methoxy groups) influence reactivity in downstream reactions?
- Electron-donating methoxy groups increase electron density on the aromatic ring, enhancing electrophilic substitution (e.g., bromination at para positions) .
- Steric hindrance : Bulky phenylmethoxy groups at positions 2 and 4 reduce nucleophilic attack on the α,β-unsaturated ketone .
Advanced Questions
Q. How can researchers resolve contradictions between computational modeling and experimental spectral data?
Q. What strategies optimize regioselectivity in catalytic asymmetric hydrogenation of the α,β-unsaturated ketone moiety?
- Chiral catalysts : Use Ru-BINAP complexes (e.g., (R)-DTBM-SEGPHOS) for enantiomeric excess (>90%) .
- Solvent effects : Isopropanol improves catalyst turnover by stabilizing transition states .
Q. How does crystallographic data inform stability under varying pH conditions?
Q. What mechanistic insights explain its moderate antimicrobial activity in bioassays?
- Membrane disruption : LogP ~4.2 facilitates penetration into lipid bilayers, but bulky substituents reduce binding to bacterial efflux pumps .
- ROS generation : Electrochemical studies show redox activity at −0.8 V (vs. Ag/AgCl), correlating with oxidative stress in E. coli .
Q. How can substituent modifications improve pharmacokinetic properties for therapeutic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
